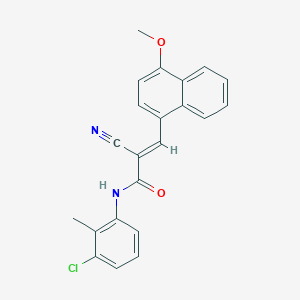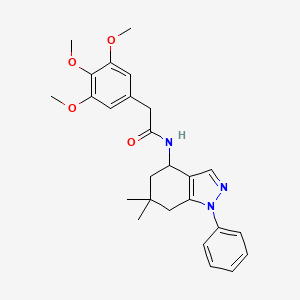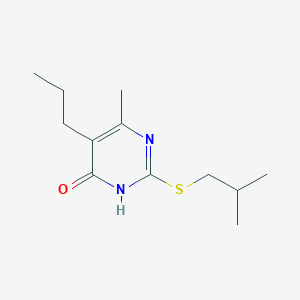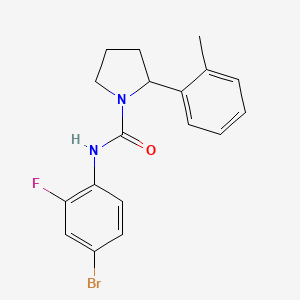
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide, also known as CMNA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. CMNA belongs to the class of acrylamide derivatives that have been studied for their anti-inflammatory, analgesic, and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have anti-tumor effects in animal models of cancer. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been found to reduce the production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in lab experiments is its high purity and stability. It can be easily synthesized and purified, and its structure and purity can be confirmed using various analytical techniques. However, one limitation is that its mechanism of action is not fully understood, and more studies are needed to elucidate its molecular targets and signaling pathways.
Future Directions
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide. One direction is to investigate its potential therapeutic applications in other diseases and conditions, such as cardiovascular disease, diabetes, and neurodegenerative diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, to determine its safety and efficacy as a potential drug candidate. Additionally, more studies are needed to elucidate its mechanism of action and molecular targets, to better understand its biological effects.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methoxy-1-naphthylamine in the presence of acryloyl chloride. The resulting product is purified using column chromatography to obtain N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in high purity.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been tested in animal models of inflammation, pain, and cancer, and has shown promising results.
properties
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-14-19(23)8-5-9-20(14)25-22(26)16(13-24)12-15-10-11-21(27-2)18-7-4-3-6-17(15)18/h3-12H,1-2H3,(H,25,26)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWRHYMWHJRQV-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=C(C3=CC=CC=C23)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-acetylphenoxy)methyl]-N-(5-isoxazolylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6079238.png)
![1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6079240.png)
![ethyl 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6079244.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B6079256.png)
![3-(1,3-benzodioxol-5-yl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B6079274.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6079284.png)

![N-(3-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079304.png)
![N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6079309.png)
![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)
![ethyl 2-[(4-methoxyphenyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6079321.png)
![1-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-butanol](/img/structure/B6079339.png)
